Cas no 167762-80-3 (4-(2-Aminoethyl)benzonitrile hydrochloride)
4-(2-Aminoethyl)benzonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Aminoethyl)benzonitrile hydrochloride
- 4-(2-Amino-ethyl)-benzonitrile hydrochloride
- 4-CYANOPHENYLETHYLAMINE HCL
- P-CYANO PHENYLETHYLAMINE HYDROCHLORIDE
- 4-(2-AMinoethyl)benzonitrile, HCl
- 4-Cyanophenethylamine hydrochloride
- 4-Cyanophenylethylamine hydrochloride
- Benzonitrile, 4-(2-aminoethyl)-, monohydrochloride
- 4-(2-Amino-ethyl)-benzonitrilehydrochloride
- LTYHPCKZVFOVCH-UHFFFAOYSA-N
- 4-cyano-phenethylamine hydrochloride
- MFC
- 4-(2-Aminoethyl)benzonitrile--hydrogen chloride (1/1)
- Benzonitrile, 4-(2-aminoethyl)-, hydrochloride (1:1)
- AKOS007929974
- MFCD09878803
- 4-(2-aminoethyl)benzonitrile HCl
- SCHEMBL2588394
- Z1741971794
- 4-(2-Aminoethyl)benzonitrile hydrochloride (1:1)
- DTXSID00671855
- 167762-80-3
- A3716
- AC-6360
- AMY7793
- EN300-270267
- Q-102401
- F9995-2203
- 4-(2-aminoethyl)benzonitrile;hydrochloride
- 4-(2-aminoethyl)-benzonitrile hydrochloride
- CS-W005269
- 4-(2-Aminoethyl)benzonitrile hydrochloride, 97%
- FT-0729665
- GS-4360
- DB-012552
-
- MDL: MFCD09878803
- Inchi: 1S/C9H10N2.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4H,5-6,10H2;1H
- InChI Key: LTYHPCKZVFOVCH-UHFFFAOYSA-N
- SMILES: Cl.NCCC1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 182.06100
- Monoisotopic Mass: 182.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 211-216 °C
- Boiling Point: 319.5 °C at 760 mmHg
- Flash Point: 319.5 °C at 760 mmHg
- PSA: 49.81000
- LogP: 2.56178
4-(2-Aminoethyl)benzonitrile hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- Storage Condition:2-8°C
4-(2-Aminoethyl)benzonitrile hydrochloride Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(2-Aminoethyl)benzonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A608005-100mg |
4-(2-Aminoethyl)benzonitrile hydrochloride |
167762-80-3 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A608005-250mg |
4-(2-Aminoethyl)benzonitrile hydrochloride |
167762-80-3 | 250mg |
$ 69.00 | 2023-04-19 | ||
| TRC | A608005-500mg |
4-(2-Aminoethyl)benzonitrile hydrochloride |
167762-80-3 | 500mg |
$ 98.00 | 2023-04-19 | ||
| TRC | A608005-1g |
4-(2-Aminoethyl)benzonitrile hydrochloride |
167762-80-3 | 1g |
$ 144.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167799-1g |
4-(2-Aminoethyl)benzonitrile hydrochloride |
167762-80-3 | 97% | 1g |
¥479.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167799-25g |
4-(2-Aminoethyl)benzonitrile hydrochloride |
167762-80-3 | 97% | 25g |
¥6,069.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167799-5g |
4-(2-Aminoethyl)benzonitrile hydrochloride |
167762-80-3 | 97% | 5g |
¥1689.90 | 2023-09-04 | |
| AstaTech | 59510-0.25/G |
4-CYANOPHENYLETHYLAMINE HCL |
167762-80-3 | 97% | 0.25/G |
$29 | 2022-06-01 | |
| AstaTech | 59510-1/G |
4-CYANOPHENYLETHYLAMINE HCL |
167762-80-3 | 97% | 1g |
$108 | 2023-09-16 | |
| AstaTech | 59510-5/G |
4-CYANOPHENYLETHYLAMINE HCL |
167762-80-3 | 97% | 5/G |
$282 | 2022-06-01 |
4-(2-Aminoethyl)benzonitrile hydrochloride Suppliers
4-(2-Aminoethyl)benzonitrile hydrochloride Related Literature
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D. Baud,N. Ladkau,T. S. Moody,J. M. Ward,H. C. Hailes Chem. Commun. 2015 51 17225
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Yin Li,Xiuyang Lu,Ruiqin Yang,Weijian Tong,Lijun Xu,Lucas de Bondelon,Hongpeng Wang,Ju Zhu,Qing Ge RSC Adv. 2016 6 28219
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Li-rong Nie,Hang Song,Alula Yohannes,Siwei Liang,Shun Yao RSC Adv. 2018 8 25201
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Siyu Guo,Chao Huang,Ning Zhang,Shujuan Ma,Chunmiao Bo,Bolin Gong,Junjie Ou Anal. Methods 2022 14 1221
-
Sai Kin Chay,Alison V. Keating,Colin James,Abil E. Aliev,Shozeb Haider,Duncan Q. M. Craig RSC Adv. 2018 8 3564
Additional information on 4-(2-Aminoethyl)benzonitrile hydrochloride
Research Briefing on 4-(2-Aminoethyl)benzonitrile hydrochloride (CAS: 167762-80-3): Recent Advances and Applications
4-(2-Aminoethyl)benzonitrile hydrochloride (CAS: 167762-80-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzonitrile core and aminoethyl functional group, has been the subject of numerous studies due to its potential applications in drug discovery and development. Recent research has focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and oncological pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-(2-Aminoethyl)benzonitrile hydrochloride as a precursor in the synthesis of novel dopamine receptor modulators. The study highlighted the compound's versatility in forming stable amide and urea derivatives, which exhibited promising binding affinities to D2 and D3 receptors. These findings suggest potential applications in the treatment of Parkinson's disease and schizophrenia.
Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the development of small-molecule inhibitors targeting protein kinases involved in cancer progression. The researchers demonstrated that derivatives of 4-(2-Aminoethyl)benzonitrile hydrochloride could effectively inhibit the activity of specific kinases, such as EGFR and BRAF, with IC50 values in the nanomolar range. This underscores its potential as a scaffold for anticancer drug design.
Recent pharmacological studies have also investigated the compound's pharmacokinetic properties. A 2023 study in Drug Metabolism and Disposition revealed that 4-(2-Aminoethyl)benzonitrile hydrochloride exhibits favorable metabolic stability and bioavailability in preclinical models, making it a viable candidate for further optimization. The study also noted its low toxicity profile, which is a critical factor in drug development.
In addition to its therapeutic potential, 4-(2-Aminoethyl)benzonitrile hydrochloride has been employed in chemical biology as a tool compound. A 2024 study in ACS Chemical Biology described its use in the development of fluorescent probes for imaging neurotransmitter receptors in live cells. The compound's ability to be functionalized with fluorophores without losing its binding affinity was a key highlight of this work.
Looking ahead, ongoing research aims to expand the applications of 4-(2-Aminoethyl)benzonitrile hydrochloride in targeted drug delivery systems. Preliminary data from a 2024 conference presentation indicated that the compound could be conjugated to nanoparticles for site-specific delivery of therapeutics, particularly in the context of blood-brain barrier penetration. This could open new avenues for treating central nervous system disorders.
In conclusion, 4-(2-Aminoethyl)benzonitrile hydrochloride (CAS: 167762-80-3) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its promising pharmacological properties, positions it as a key player in the development of next-generation therapeutics. Future studies are expected to further elucidate its mechanisms of action and explore its potential in emerging therapeutic areas.
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